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Compound of Interest

Compound Name: BMS 214428

CAS No.: 216508-01-9

Cat. No.: B606223

Get Quote

Product Code: BMS-214428 Chemical Class: Dihydropyridine (DHP) / Cyanoguanidine

Derivative Primary Target: NPY Y1 Receptor Support Tier: Advanced Application Note

Executive Summary & Physicochemical Profile
BMS-214428 is a competitive NPY Y1 antagonist featuring a 1,4-dihydropyridine core linked to

a bulky phenyl-piperidinyl side chain via a cyanoguanidine spacer. While potent in vitro, its

utility in vivo is often compromised by two primary factors:

Poor Aqueous Solubility: The lipophilic DHP core and the aromatic side chains result in a

high LogP, classifying it likely as a BCS Class II (Low Solubility, High Permeability) or Class

IV compound.

High Metabolic Clearance: The DHP ring is susceptible to rapid oxidative aromatization by

hepatic CYP450 enzymes (primarily CYP3A4), leading to a significant first-pass effect.

Key Physicochemical Parameters (Representative):
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Parameter Value / Characteristic
Implication for Oral
Delivery

Molecular Weight 584.71 g/mol

High MW may limit passive

diffusion slightly, but solubility

is the main barrier.

LogP (Calc.) ~3.5 – 4.5

Highly lipophilic; requires lipid-

based or amorphous

formulations.

pKa
Basic (Piperidine N) & Acidic

(Cyanoguanidine)

pH-dependent solubility; likely

higher solubility in acidic

gastric fluids (pH 1.2) than

intestinal fluids (pH 6.8).

Stability Light Sensitive

DHP core oxidizes to pyridine

upon UV exposure. Handle

under amber light.

Troubleshooting Guide: Common Bioavailability
Issues
Issue 1: "We observe extremely low plasma exposure
(<5% F) in rodent PK studies despite high doses."
Diagnosis: This is likely a combination of solubility-limited absorption and first-pass metabolism.

Action Plan:

Check the Vehicle: If you are dosing as a suspension in CMC/Tween, the drug may not be

dissolving in the GI tract.

Solution: Switch to a solubilizing vehicle for early PK (e.g., 10% DMSO / 10% Cremophor

EL / 80% Water) or a lipid-based vehicle (e.g., Labrasol/PEG400).

Assess Metabolism: Perform a microsome stability assay (Protocol B below). If

min, hepatic clearance is the bottleneck.
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Solution: Co-administer with a broad-spectrum CYP inhibitor (e.g., ABT) in animal models

to validate the metabolic limit. If exposure increases significantly, the issue is clearance,

not absorption.

Issue 2: "There is high inter-subject variability in our
oral dosing data."
Diagnosis: This often indicates precipitation in the intestine. BMS-214428 is a weak base

(piperidine). It dissolves in the stomach (low pH) but may precipitate catastrophically upon

entering the small intestine (neutral pH). Action Plan:

Biorelevant Dissolution Testing: Do not rely on simple buffer solubility. Test dissolution in

FaSSIF (Fasted State Simulated Intestinal Fluid).

Formulation Adjustment: Incorporate a precipitation inhibitor (e.g., HPMC-AS or PVPVA) into

the formulation to maintain supersaturation in the small intestine.

Issue 3: "The compound purity drops during formulation
preparation."
Diagnosis:Photodegradation. The 1,4-dihydropyridine ring is notoriously sensitive to light,

oxidizing to the inactive pyridine form. Action Plan:

Strict Light Protection: All weighing, formulation, and dosing steps must be performed under

yellow/amber light.

Antioxidants: Add 0.1% ascorbic acid or BHT to the formulation vehicle if oxidative instability

persists even in the dark.

Experimental Protocols
Protocol A: Kinetic Solubility in Biorelevant Media
Purpose: To predict in vivo precipitation risk.

Materials:

BMS-214428 (10 mM stock in DMSO)
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SGF (Simulated Gastric Fluid, pH 1.2)

FaSSIF (Fasted State Simulated Intestinal Fluid, pH 6.5)

Workflow:

Spike: Add 5 µL of DMSO stock to 495 µL of SGF and FaSSIF in a 96-well plate (Final conc:

100 µM).

Incubate: Shake at 37°C for 2 hours (SGF) or 4 hours (FaSSIF).

Filter: Filter using a 0.45 µm PVDF filter plate to remove precipitate.

Analyze: Quantify filtrate using LC-MS/MS against a standard curve.

Calculate: Solubility (

).

Pass Criteria:

in FaSSIF suggests adequate solubility for low-dose efficacy.

requires advanced formulation (SEDDS/Nanomilling).

Protocol B: Microsomal Stability Assessment (Metabolic
Clearance)
Purpose: To determine if low bioavailability is due to hepatic extraction.

Materials:

Liver Microsomes (Mouse/Rat/Human, 20 mg/mL protein)

NADPH Regenerating System

BMS-214428 (1 µM final conc)

Workflow:
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Pre-incubation: Mix microsomes (0.5 mg/mL final) with BMS-214428 in phosphate buffer (pH

7.4). Equilibrate at 37°C for 5 min.

Initiation: Add NADPH to start the reaction.

Sampling: Aliquot 50 µL at

min into cold acetonitrile (containing internal standard) to quench.

Analysis: Centrifuge and analyze supernatant by LC-MS/MS. Monitor the parent ion (585

m/z) and the expected pyridine metabolite (M-2H, ~583 m/z).

Calculation: Plot ln(% remaining) vs. time. Calculate intrinsic clearance (

).

Visualizing the Optimization Strategy
The following diagram illustrates the decision matrix for improving the oral bioavailability of

BMS-214428 based on experimental data.
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Key

Start: Low Oral Bioavailability

Step 1: Biorelevant Solubility
(FaSSIF/SGF)

Is Solubility Low?

Step 2: Microsomal Stability
(Liver Microsomes)

Is Clearance High?

No (>50 µg/mL)
Strategy A: Lipid Formulation

(SEDDS / Labrasol)
Target: Solubilization

Yes (<10 µg/mL)

Strategy B: Solid Dispersion
(HPMC-AS / Spray Dry)
Target: Supersaturation

No (Permeability Issue?)

Strategy C: Structural Mod
(Deuteration / Block Metabolic Site)

Yes (High CLint)

Re-test with
Solubility Fixed

Strategy D: Prodrug Approach
(Protect DHP Core) Diagnostic Step Decision Point Formulation Sol. Chemical Sol.

Click to download full resolution via product page
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Caption: Decision tree for isolating the root cause of poor bioavailability (solubility vs.

metabolism) and selecting the appropriate remediation strategy.

Frequently Asked Questions (FAQ)
Q: Can I use PEG400/Water (50/50) for oral dosing? A: While PEG400 is a good solvent, high

concentrations can induce osmotic diarrhea in rodents, reducing transit time and absorption.

We recommend limiting PEG400 to <20% or using a Self-Emulsifying Drug Delivery System

(SEDDS) like Labrafil/Transcutol/Tween.

Q: The compound turns yellow in solution. Is it still usable? A: A yellow shift often indicates

oxidation of the dihydropyridine ring to the pyridine form. This metabolite is typically inactive at

the NPY Y1 receptor. Discard the solution and prepare fresh under low-light conditions.

Q: Is BMS-214428 a P-gp substrate? A: The bulky phenyl-piperidine side chain is a common

motif for P-gp recognition. If you observe low brain penetration or limited oral absorption

despite good solubility, consider performing a Caco-2 permeability assay with and without a P-

gp inhibitor (e.g., Verapamil) to confirm efflux liability.
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Relevance: Establishes the mechanism of rapid oxidative clearance for 1,4-
dihydropyridine compounds, a critical factor for BMS-214428 bioavailability.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. BMS-214428-药物合成数据库 [drugfuture.com]

To cite this document: BenchChem. [Technical Support Center: Optimizing Oral
Bioavailability of BMS-214428]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b606223/docs#technical-support-center-optimizing-
oral-bioavailability-of-bms-214428]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of
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and industry.
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Contact our Ph.D. Support Team for a compatibility check
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